2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a sulfanyl (-S-) bridge connecting the thienopyrimidine moiety to an acetamide group substituted with a 3-methylphenyl ring. The 3-methyl and 4-oxo groups on the thienopyrimidine scaffold contribute to its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-7-6-10-16(11-14)23-19(26)13-28-22-24-17-12-18(15-8-4-3-5-9-15)29-20(17)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFPEXNGLOCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methyl iodide.
Thioether Formation: The thioether linkage is formed by reacting the thieno[3,2-d]pyrimidine derivative with a suitable thiol, such as m-tolylthiol, under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core Differences: This analog features a dihydropyrimidin-2-ylthio core instead of the thieno[3,2-d]pyrimidine system.
- Spectroscopic Data :
b. N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core Similarity: Shares the thieno[3,2-d]pyrimidine scaffold but differs in substituents.
- Substituent Impact : The 2-ethyl-6-methylphenyl group introduces steric bulk, which may hinder binding to flat enzyme active sites compared to the 3-methylphenyl group in the target compound.
- Molecular Weight : 403.5 g/mol vs. ~435 g/mol for the target compound, reflecting differences in substituent size .
c. 3-Amino-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine Derivatives ()
- Core Variation: Thieno[2,3-d]pyrimidine isomer with a carboxamide group instead of acetamide.
- Functional Group Impact : The carboxamide (-CONH₂) may enhance hydrogen bonding with biological targets compared to the acetamide (-NHCOCH₃) in the target compound .
Biological Activity
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique thienopyrimidine core structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 449.6 g/mol
- CAS Number : 1105251-44-2
The thieno[3,2-d]pyrimidine core is characterized by fused thiophene and pyrimidine rings, which contribute to its biological activity.
The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The presence of the sulfanyl group may enhance its ability to form strong interactions with target proteins, affecting their activity and leading to therapeutic effects.
Antioxidant Activity
Research indicates that compounds similar to 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide exhibit notable antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of thienopyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance:
| Compound | COX Inhibition (IC) |
|---|---|
| 2a | 6.74 µM |
| 4b | 1.10 µM |
| 4d | 6.12 µM |
These findings suggest that the compound may have potential as an anti-inflammatory agent by reducing the production of pro-inflammatory mediators like prostaglandins.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For example, in vitro studies demonstrated moderate cytotoxicity against breast cancer MCF-7 cells. The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival and death.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study evaluated the inhibitory effects of thienopyrimidine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The compound showed promising inhibitory activity with IC values indicating potential for treating conditions like Alzheimer's disease.
- Antimicrobial Activity : Similar thienopyrimidine compounds have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
